
5-(2-Bromo-4-methylphenyl)phenanthridin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromo-4-methylphenyl)phenanthridin-6(5H)-one is an organic compound that belongs to the phenanthridinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromo and methyl group on the phenyl ring can influence the compound’s reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-methylphenyl)phenanthridin-6(5H)-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with 4-methylphenyl, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide.
Coupling Reaction: The brominated product can undergo a Suzuki coupling reaction with a phenanthridinone derivative using a palladium catalyst.
Cyclization: The final step might involve cyclization under acidic or basic conditions to form the phenanthridinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce new functional groups like amines or ethers.
Applications De Recherche Scientifique
5-(2-Bromo-4-methylphenyl)phenanthridin-6(5H)-one could have various applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Could be used in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the bromo and methyl groups could affect its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridinone: The parent compound, known for its biological activities.
2-Bromo-4-methylphenyl derivatives: Compounds with similar substituents on the phenyl ring.
Other halogenated phenanthridinones: Compounds with different halogens (e.g., chlorine, fluorine) instead of bromine.
Uniqueness
5-(2-Bromo-4-methylphenyl)phenanthridin-6(5H)-one is unique due to the specific combination of the bromo and methyl groups, which can influence its chemical reactivity and biological properties. This uniqueness might make it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
88312-88-3 |
|---|---|
Formule moléculaire |
C20H14BrNO |
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
5-(2-bromo-4-methylphenyl)phenanthridin-6-one |
InChI |
InChI=1S/C20H14BrNO/c1-13-10-11-19(17(21)12-13)22-18-9-5-4-7-15(18)14-6-2-3-8-16(14)20(22)23/h2-12H,1H3 |
Clé InChI |
RXWTWQSGXLLZGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C4C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
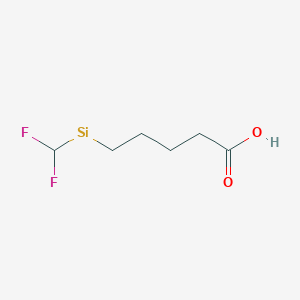

![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
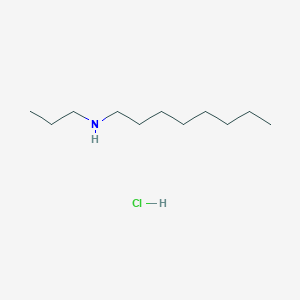
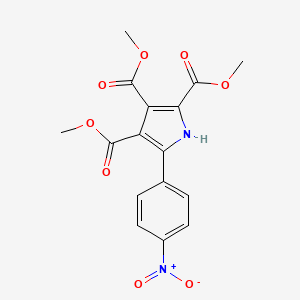
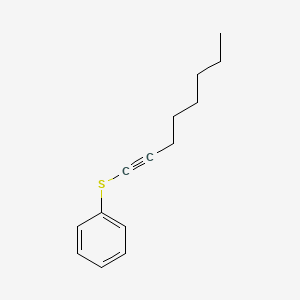
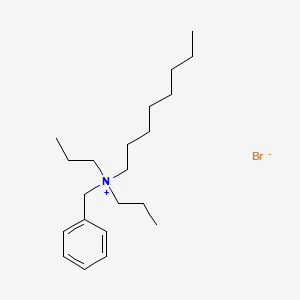
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
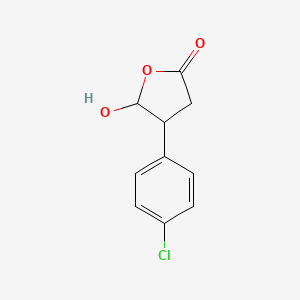
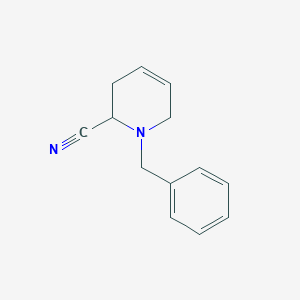
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
